molecular formula C14H14O3 B1198288 ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE CAS No. 6036-14-2

ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE

Cat. No.: B1198288
CAS No.: 6036-14-2
M. Wt: 230.26 g/mol
InChI Key: MKYNTNDECGNSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C14H14O3. It is an ester derived from naphthalene and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(naphthalen-2-yloxy)acetate can be synthesized through the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry acetone and requires refluxing for several hours . The reaction can be represented as follows:

C10H7OH+ClCH2COOEtC10H7OCH2COOEt+HCl\text{C}_{10}\text{H}_{7}\text{OH} + \text{ClCH}_2\text{COOEt} \rightarrow \text{C}_{10}\text{H}_{7}\text{OCH}_2\text{COOEt} + \text{HCl} C10​H7​OH+ClCH2​COOEt→C10​H7​OCH2​COOEt+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve phase transfer catalysis and ultrasound irradiation to enhance the reaction rate and yield. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and the reaction is carried out under solid-liquid heterogeneous conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(naphthalen-2-yloxy)acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products:

    Hydrolysis: 2-(naphthalen-2-yloxy)acetic acid.

    Reduction: 2-(naphthalen-2-yloxy)ethanol.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-(naphthalen-2-yloxy)acetate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(naphthalen-2-yloxy)acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(Naphthalen-2-yloxy)acetic acid: The carboxylic acid derivative of this compound.

    2-(Naphthalen-2-yloxy)ethanol: The alcohol derivative obtained by reducing the ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in organic synthesis .

Properties

IUPAC Name

ethyl 2-naphthalen-2-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYNTNDECGNSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209130
Record name (2-Naphthyloxy)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-14-2
Record name (2-Naphthyloxy)acetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Naphthyloxy)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE
Customer
Q & A

Q1: What is the significance of using ultrasound in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate?

A1: The research demonstrates that using ultrasound significantly accelerates the synthesis of this compound compared to conventional methods []. This acceleration is attributed to the enhanced mass transfer and increased reaction rates provided by the ultrasonic cavitation phenomenon. Specifically, the study found that combining a small amount of tetrabutylammonium bromide (TBAB) catalyst with ultrasound resulted in a reaction rate constant (k app = 25.22×10 -3 min -1) several times higher than using TBAB alone (k app = 6.42×10 -3 min -1) []. This highlights the potential of ultrasound as a green chemistry tool for more efficient and sustainable chemical synthesis.

Q2: What role does water play in this solid-liquid heterogeneous reaction?

A2: The research emphasizes the critical role of trace amounts of water in the synthesis of this compound []. While the exact mechanism is not fully elucidated in the paper, the presence of water is believed to facilitate the formation of a reactive intermediate, potentially by aiding in the solvation and transport of reactants and catalyst between the solid and liquid phases. This finding underscores the importance of carefully controlling water content in such solid-liquid reactions to optimize reaction kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.